molecular formula C23H18F3N3O3S2 B15078712 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15078712
M. Wt: 505.5 g/mol
InChI Key: WRKHEFGMDMKAKK-HNENSFHCSA-N
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Description

The compound 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring:

  • A Z-configured double bond between the indole and thiazolidinone moieties, critical for maintaining planarity and influencing intermolecular interactions .
  • An N-[3-(trifluoromethyl)phenyl]acetamide substituent, where the trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • A propyl chain at the 3-position of the thiazolidinone, modulating steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C23H18F3N3O3S2

Molecular Weight

505.5 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H18F3N3O3S2/c1-2-10-28-21(32)19(34-22(28)33)18-15-8-3-4-9-16(15)29(20(18)31)12-17(30)27-14-7-5-6-13(11-14)23(24,25)26/h3-9,11H,2,10,12H2,1H3,(H,27,30)/b19-18-

InChI Key

WRKHEFGMDMKAKK-HNENSFHCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the indole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name (CID/CAS if available) Substituents on Thiazolidinone Acetamide Substituent Molecular Weight Notable Features
Target Compound 3-propyl 3-(trifluoromethyl)phenyl ~563.6* High lipophilicity (CF₃), metabolic resistance
2-{(3Z)-3-[3-(4-Fluorobenzyl)...}acetamide 3-(4-fluorobenzyl) 2-phenylethyl 531.6 Fluorine enhances polarity; phenylethyl increases aromatic stacking potential
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)...}acetamide 3-(4-methylbenzyl) 3-chlorophenyl ~550.1* Chlorine introduces halogen bonding; methylbenzyl improves solubility
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl...}acetamide 3-isobutyl 2,6-dimethylphenyl ~534.7* Isobutyl enhances hydrophobicity; dimethylphenyl reduces steric hindrance

*Calculated based on analogous structures; exact values may vary.

Impact of Substituents on Physicochemical Properties

Trifluoromethyl (CF₃) vs. Chloro (Cl) vs. Methyl (CH₃): The CF₃ group in the target compound increases electron-withdrawing effects, reducing basicity and enhancing resistance to oxidative metabolism compared to Cl or CH₃ substituents .

4-Fluorobenzyl () balances lipophilicity and polarity, improving membrane permeability compared to non-fluorinated analogs .

Aromatic Substituent Positioning:

  • 3-(Trifluoromethyl)phenyl (target) vs. 2-phenylethyl (): The latter’s flexible ethyl linker may allow for better conformational adaptation in binding sites, while the rigid trifluoromethylphenyl group favors π-π stacking .

Research Findings and Theoretical Implications

Hydrogen Bonding and Crystal Packing: The thioxo group (C=S) in the thiazolidinone ring participates in hydrogen bonding, as observed in related structures (e.g., ’s thiosemicarbazones), suggesting similar interactions for the target compound . Substituents like CF₃ may alter hydrogen-bonding networks, as electron-withdrawing groups reduce electron density on adjacent atoms .

NMR Chemical Shift Trends: Analogous compounds (e.g., ) show that substituents in regions analogous to the indole-thiazolidinone junction (e.g., positions 29–36 and 39–44) cause significant chemical shift deviations, implying that the target compound’s propyl and CF₃ groups would similarly perturb its NMR profile .

Lumping Strategy Considerations: Compounds with shared scaffolds (e.g., indole-thiazolidinone) but differing substituents may be "lumped" in computational models to predict collective behavior, though CF₃-specific effects would require separate evaluation .

Biological Activity

Overview

The compound 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its unique structural features, including a thiazolidinone ring and an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

Property Details
Molecular Formula C23H18F3N3O3S2
Molecular Weight 505.5 g/mol
IUPAC Name 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
InChI Key WRKHEFGMDMKAKK-HNENSFHCSA-N

Anticancer Properties

Recent studies have indicated that compounds within the thiazolidinone family exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. In vitro tests demonstrated that certain thiazolidinone derivatives can inhibit cell proliferation in cancer types such as colorectal and breast cancer, with IC50 values lower than 10 µM in some cases .

Anti-inflammatory Effects

Thiazolidinones have also been explored for their anti-inflammatory properties. Research suggests that these compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The specific compound discussed may exhibit similar effects, although detailed studies are required to confirm this .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been documented in various studies. Compounds related to the one have shown efficacy against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of cellular processes associated with disease states .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Anticancer Activity Study :
    • A study evaluated the effects of various thiazolidinone derivatives on cancer cell lines including HCT116 and MDA-MB231.
    • Results indicated that certain derivatives displayed IC50 values as low as 0.090 µM against DYRK1A kinase, suggesting potent anticancer activity .
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory effects revealed that thiazolidinones can inhibit TNF-alpha production in macrophages.
    • This suggests a potential therapeutic application for inflammatory diseases .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the antimicrobial properties of thiazolidinones against both Gram-positive and Gram-negative bacteria.
    • The results showed effective inhibition at concentrations below 100 µg/mL for several tested strains .

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